molecular formula C16H19N5O3 B2965052 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921144-06-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2965052
CAS RN: 921144-06-1
M. Wt: 329.36
InChI Key: SYAFPCOUWVTURE-UHFFFAOYSA-N
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Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a tetrazole moiety. Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .


Synthesis Analysis

The synthesis of tetrazole derivatives has attracted much attention in medicinal chemistry. Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .

Scientific Research Applications

Synthesis and Structural Characterization

Chemically related compounds have been synthesized and characterized to explore their potential biological activities. For example, the synthesis and structural characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, where these compounds exhibited cytotoxic effects against breast cancer cell lines (Kelly et al., 2007). This demonstrates the interest in creating and understanding new compounds for potential therapeutic applications.

Biological Activities

  • Antibacterial and Antiviral Activities : Compounds with structural similarities have been investigated for their antimicrobial and antiviral properties. For instance, a study on the synthesis, spectral studies, and antibacterial evaluation of novel Schiff bases derived from pyrazol-5-one derivatives showed promising antibacterial activity (Palkar et al., 2017). Another research effort described the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, which displayed significant anti-influenza A virus (subtype H5N1) activity (Hebishy et al., 2020).

  • Antitumor Agents : Additionally, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, indicating the potential of structurally related compounds in cancer research (Yoshida et al., 2005).

  • Synthetic Methodologies : Research into synthetic methodologies for related compounds also provides insights into how these compounds can be utilized in medicinal chemistry. For example, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement demonstrates the ongoing development of novel synthetic routes for potentially bioactive compounds (Liu et al., 2014).

Mechanism of Action

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-16(11-6-7-13-14(8-11)24-10-23-13)17-9-15-18-19-20-21(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAFPCOUWVTURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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